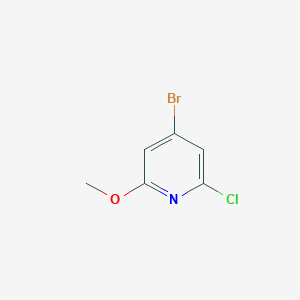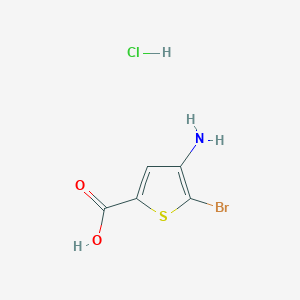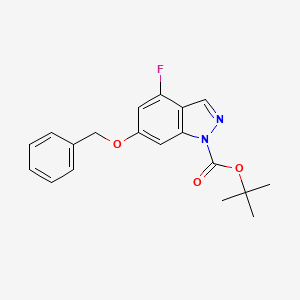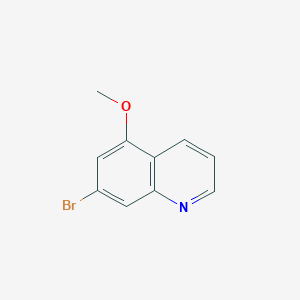
4-Bromo-2-chloro-6-methoxypyridine
概要
説明
4-Bromo-2-chloro-6-methoxypyridine is a chemical compound with the CAS Number: 1196152-02-9 . It has a molecular weight of 222.47 and is typically stored in a refrigerator . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves using 4-amino-2, 6-dichloropyridine as a starting material . The process includes methoxy substitution under the action of a catalyst .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H5BrClNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 . The InChI key is YLNPSMOZSNHBDO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.47 .科学的研究の応用
Pyridyne Precursor in Organic Synthesis
4-Bromo-2-chloro-6-methoxypyridine has been utilized as a practical precursor for 2,3-pyridyne in organic synthesis. This precursor, when generated by halogen-metal exchange, reacts regioselectively with various compounds, highlighting its versatility in synthetic chemistry (Walters, Carter, & Banerjee, 1992).
Influence in Nitration Reactions
Research has shown that during the nitration of certain pyridine derivatives, including those related to this compound, unique nitro derivatives can be isolated. This suggests its role in influencing the course and products of nitration reactions (Hertog, Ammers, & Schukking, 2010).
Applications in Halogen Atom Migration Studies
The compound has relevance in studying the migration of halogen atoms during various chemical reactions. This application is crucial for understanding reaction mechanisms in halogenated pyridine derivatives (Hertog & Bruyn, 2010).
Nonlinear Optics
This compound derivatives have been investigated for their potential in nonlinear optics. Their crystal structures and molecular properties suggest applications in this field (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Development of Dopamine and Serotonin Receptors Antagonists
It is a key intermediate in the synthesis of potent dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors antagonists, highlighting its importance in the development of novel pharmaceutical compounds (Hirokawa, Horikawa, & Kato, 2000).
Role in Amination Reactions
This compound plays a significant role in the amination reactions of halopyridines, which is a fundamental process in organic chemistry. The reactions involving pyridyne intermediates provide insights into reaction dynamics and mechanisms (Pieterse & Hertog, 2010).
Lithiation Studies
The compound is crucial in the study of lithiation pathways, particularly in understanding the lithiation of pyridine derivatives with various lithium compounds. This research is essential for developing new lithiation strategies in organic synthesis (Gros, Choppin, & Fort, 2003).
Process Development in Pharmaceutical Synthesis
It is used in the process development and crystallization in the synthesis of novel topical antiandrogen compounds. This application is significant in the large-scale production of pharmaceuticals (Daver et al., 2017).
Spectroscopy and Electronic Structure Analysis
Studies on vibrational and electronic spectra of this compound derivatives contribute to the understanding of their electronic structure and properties, which is essential in materials science and chemistry (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known to be used as a starting material in the preparation of various organic compounds .
Mode of Action
The mode of action of 4-Bromo-2-chloro-6-methoxypyridine is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may be involved in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a reagent in organic synthesis. It is used in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions. Additionally, the compound’s stability at room temperature and its storage in a refrigerator suggest that temperature is an important factor in maintaining its efficacy and stability .
生化学分析
Biochemical Properties
4-Bromo-2-chloro-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress signaling . The interaction between this compound and p38α MAPK involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, making it a potential candidate for therapeutic applications in inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK signaling pathway, leading to altered gene expression profiles and changes in cellular metabolism . These effects can result in reduced cell proliferation and increased apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of p38α MAPK activity, resulting in persistent changes in cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α MAPK activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits. These dosage-dependent effects are essential for determining the safe and effective use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues are influenced by these transport mechanisms, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, influencing various biochemical and cellular processes.
特性
IUPAC Name |
4-bromo-2-chloro-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPSMOZSNHBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744863 | |
| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196152-02-9 | |
| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)
![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)




![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)